3-Methyl-2-(prop-2-ynyloxy)butanoic acid

描述

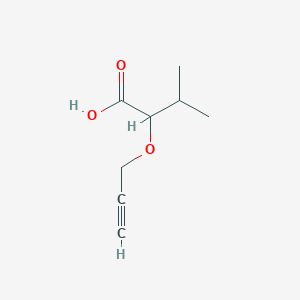

Structure

2D Structure

属性

IUPAC Name |

3-methyl-2-prop-2-ynoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-5-11-7(6(2)3)8(9)10/h1,6-7H,5H2,2-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGNGSQDMFJORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methyl-2-(prop-2-ynyloxy)butanoic acid, with the CAS number 1092298-98-0, is an organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, chemical properties, and notable biological effects, supported by data tables and relevant research findings.

Molecular Formula: C₈H₁₂O₃

Molecular Weight: 156.18 g/mol

IUPAC Name: 3-methyl-2-(prop-2-yn-1-yloxy)butanoic acid

Structure:

Synthesis

The synthesis of this compound typically involves the reaction of prop-2-yne with a suitable alcohol in the presence of acid catalysts. The yield and purity can vary based on the reaction conditions, but high-purity (>95%) products are achievable through optimized methods .

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may influence metabolic processes through modulation of enzyme activity and receptor interactions.

Case Studies and Research Findings

- Anti-inflammatory Effects:

- Antioxidant Activity:

- Potential as a Pharmaceutical Agent:

Data Table: Summary of Biological Activities

科学研究应用

Synthetic Chemistry

3-Methyl-2-(prop-2-ynyloxy)butanoic acid serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in several chemical reactions, including:

- Alkyne Reactions : The presence of the propyne group enables the compound to undergo alkyne-specific reactions, making it valuable for synthesizing more complex alkyne derivatives.

- Esterification : The carboxylic acid functionality can be used to form esters with alcohols, which are crucial in the production of fragrances and pharmaceuticals.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activity, particularly as potential inhibitors for specific enzymes. For example, compounds derived from this structure have been explored for their ability to inhibit carbonic anhydrase isoforms, which are implicated in various diseases including cancer .

Case Study: Inhibition of Carbonic Anhydrase

A study highlighted the use of sulfonamide derivatives related to this compound as effective inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. These compounds demonstrated binding affinities in the nanomolar range (Kd values from 5 to 20 nM), suggesting significant potential for therapeutic applications .

Building Block for Novel Compounds

The compound is also utilized as a building block in the synthesis of more complex molecules. Its reactive functional groups can be modified or combined with other molecular frameworks to create new compounds with desired properties.

Example Applications:

- Synthesis of Indole Derivatives : It has been used as a precursor for synthesizing indole derivatives, which are known for their diverse biological activities .

Table 2: Potential Applications

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Intermediate for alkyne reactions and esterification |

| Medicinal Chemistry | Potential enzyme inhibitors (e.g., CA IX) |

| Building Block | Precursor for complex organic synthesis |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-methyl-2-(prop-2-ynyloxy)butanoic acid with key structural analogues, emphasizing substituent effects, molecular properties, and applications:

Key Comparative Insights

Substituent Reactivity :

- The prop-2-ynyloxy group in the target compound offers unique reactivity for click chemistry or alkyne-azide cycloadditions, unlike phenyl or benzimidazole groups, which prioritize aromatic interactions .

- Sulfonamide and tetrazole substituents (e.g., in valsartan) enhance hydrogen-bonding capacity, critical for receptor binding in pharmaceuticals .

Acidity and Solubility: The carboxylic acid group in all analogues contributes to acidity (pKa ~4-5), but substituents modulate solubility. For example, valsartan’s tetrazole (pKa ~6-7) increases water solubility, whereas 3-methyl-2-phenylbutanoic acid is more lipophilic .

Biological Activity: Valsartan demonstrates the importance of bulky substituents (biphenyl, pentanoyl) in blocking angiotensin II receptors, whereas 3-methyl-2-(benzodiazol-1-yl)butanoic acid leverages heterocyclic interactions for enzyme inhibition . Molecular dynamics simulations () show that substituents like phenylmethoxy or benzodiazolyl influence protein flexibility (RMSF values), affecting ligand stability in binding pockets .

Synthesis Methods: The target compound may be synthesized via propargylation of 3-methyl-2-hydroxybutanoic acid, similar to methods for 3-methyl-2-oxo-butanoic acid (e.g., condensation with propargyl bromide) . In contrast, valsartan requires multi-step synthesis, including Suzuki coupling for the biphenyl group and tetrazole ring formation .

准备方法

Preparation of the Propargyloxy Butanoic Acid Core

A closely related compound, 4-oxo-4-(prop-2-ynyloxy)butanoic acid, has been synthesized via the reaction of propargyl alcohol with succinic anhydride under reflux conditions in acetic acid, yielding the propargyloxy acid in about 70% yield (Table 1). This method exemplifies a straightforward nucleophilic ring-opening of an anhydride by propargyl alcohol to introduce the propargyloxy group onto a four-carbon acid backbone.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Propargyl alcohol + Succinic anhydride | Reflux in acetic acid, 120°C, 10 h | 4-oxo-4-(prop-2-ynyloxy)butanoic acid | 70% |

This method can be adapted for 3-methyl substituted butanoic acid derivatives by selecting an appropriate methyl-substituted anhydride or acid precursor.

Etherification Techniques

Etherification to introduce the prop-2-ynyloxy group can also be achieved by reacting hydroxy acids with propargyl bromide or propargyl tosylate under basic conditions. However, the direct reaction of propargyl alcohol with an acid anhydride is preferred for better selectivity and yields.

Catalytic Rearrangement and Oxidation for Methyl-Substituted Butanoic Acids

For the synthesis of 3-methyl-2-butenoic acid derivatives (structurally related to 3-methyl-2-(prop-2-ynyloxy)butanoic acid), a patented method describes the use of 2-methyl-3-butyne-2-ol as a starting material, which undergoes catalytic rearrangement to 3-methyl-2-butene aldehyde, followed by catalytic oxidation to the corresponding acid.

| Step | Reactants | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | 2-methyl-3-butyne-2-ol | Methyl ethyl diketone oxygen titanium, cuprous bromide, phenylformic acid | 110-120°C, 3 h | 3-methyl-2-butene aldehyde | 90.5% |

| 2 | 3-methyl-2-butene aldehyde | Copper, manganese, cobalt or iron salts | 20-60°C, 0.1-0.3 MPa, bubbling air | 3-methyl-2-butenoic acid | 81%-88% |

This two-step process involves:

- Catalytic rearrangement of the propargylic alcohol to an aldehyde intermediate.

- Catalytic oxidation of the aldehyde to the acid using air or oxygen with metal catalysts under mild pressure and temperature.

This approach is environmentally friendly, uses non-toxic oxidants, and achieves high yield and purity.

Reaction Conditions and Catalysts

- Catalysts for rearrangement : Methyl ethyl diketone oxygen titanium complex, cuprous bromide, and phenylformic acid.

- Oxidation catalysts : Salts or oxides of copper, manganese, cobalt, chromium, silver, or iron.

- Oxidants : Air, oxygen, or mixtures thereof, with continuous feeding preferred.

- Temperatures : Rearrangement at 110-120°C; oxidation at 20-60°C.

- Pressure : Oxidation under atmospheric to mild pressure (0-1.0 MPa, preferably 0.1-0.3 MPa).

- Stirring speeds : 500-1000 rpm for oxidation to ensure effective oxygen transfer.

Summary Table of Preparation Methods

| Preparation Stage | Starting Material | Catalyst/System | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Propargyloxy acid formation | Propargyl alcohol + anhydride | Acetic acid reflux | 120°C, 10 h | ~70 | Applicable for related butanoic acids |

| Catalytic rearrangement | 2-methyl-3-butyne-2-ol | Methyl ethyl diketone oxygen titanium, cuprous bromide, phenylformic acid | 110-120°C, 3 h | 90.5 | Produces 3-methyl-2-butene aldehyde |

| Catalytic oxidation | 3-methyl-2-butene aldehyde | Cu/Mn/Co salts or oxides | 20-60°C, 0.1-0.3 MPa, air bubbling | 81-88 | Produces 3-methyl-2-butenoic acid |

Research Findings and Advantages

- The catalytic rearrangement and oxidation sequence is efficient, with short synthesis steps and minimal side reactions.

- The use of air or oxygen as oxidants is safe, cost-effective, and environmentally benign.

- Reaction conditions are mild, facilitating convenient technological operation.

- High product purity and yield are achievable, making the process suitable for industrial scale-up.

- The method avoids harsh reagents and reduces environmental pollution compared to older sulfuric acid-based hydrolysis methods.

常见问题

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 3-methyl-2-(prop-2-ynyloxy)butanoic acid and its analogs?

- Methodological Answer : Synthesis often involves coupling reactions between substituted butanoic acid derivatives and propargyl ethers. For example, in structurally similar compounds like valsartan (3-methyl-2-[pentanoyl-...]butanoic acid), the carboxylic acid group is functionalized via amidation or esterification under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) . Propargyl ether formation can be achieved via nucleophilic substitution between propargyl bromide and a hydroxyl-containing intermediate under basic conditions (e.g., NaH in THF) .

Q. How is the structural characterization of this compound validated in research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT experiments) is critical for confirming the presence of the propargyloxy group (characteristic triple bond signals at δ ~2.5 ppm for protons and ~70–90 ppm for carbons). High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight, while IR spectroscopy confirms ester/carboxylic acid functionalities. For crystalline derivatives, X-ray diffraction (using software like SHELXL ) resolves stereochemistry .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is commonly used due to the compound’s polarity. Acid-base extraction (using NaHCO₃ to deprotonate the carboxylic acid) followed by recrystallization in ethanol/water mixtures can improve purity. For enantiopure forms, chiral HPLC with amylose-based stationary phases is recommended .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic methods (e.g., organocatalysts for propargylation) can enforce stereocontrol. For example, in valsartan analogs, the (S)-enantiomer is pharmacologically active and is isolated via chiral resolution using preparative SFC (supercritical fluid chromatography) . Dynamic kinetic resolution during propargyl ether formation may also be explored .

Q. What experimental challenges arise in analyzing conflicting spectral data for this compound?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration) may stem from rotameric equilibria caused by restricted rotation around the propargyloxy group. Variable-temperature NMR (VT-NMR) or computational modeling (DFT calculations) can resolve ambiguities. Contradictory mass spectra peaks may indicate degradation; stability studies under synthetic conditions (e.g., pH, light exposure) are critical .

Q. How can isotopic labeling (e.g., ¹³C, ²H) of this compound aid in metabolic studies?

- Methodological Answer : Deuterium labeling at the methyl or propargyl positions (via H/D exchange catalyzed by Pd/C or using deuterated propargyl bromide) enables tracking metabolic pathways via LC-MS/MS. ¹³C-labeled carboxylic acid groups facilitate NMR-based flux analysis in biochemical assays. Synthetic protocols must ensure isotopic purity (>98%) through rigorous purification .

Q. What strategies mitigate instability of the propargyloxy group under acidic or oxidative conditions?

- Methodological Answer : Propargyl ethers are prone to hydrolysis under strong acids. Buffered conditions (pH 4–6) and low temperatures (<0°C) during synthesis minimize degradation. Antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) prevent oxidation of the triple bond. Stability-indicating assays (e.g., forced degradation studies with HPLC monitoring) validate storage conditions .

Methodological Notes

- Data Validation : Cross-reference spectral data with structurally characterized analogs (e.g., thiophene-sulfonamide derivatives or tetrazole-containing acids ).

- Software Tools : Use SHELX suite for crystallography and Gaussian or ORCA for computational modeling of electronic effects on reactivity.

- Safety : Propargyl bromides are toxic and volatile; handle in fume hoods with appropriate PPE.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。